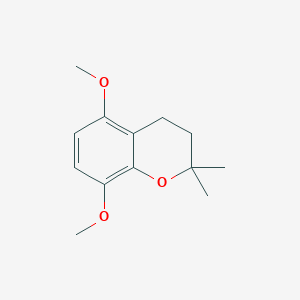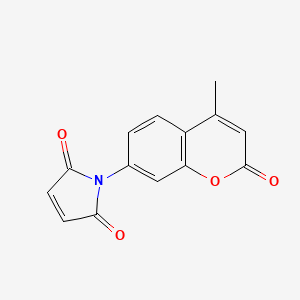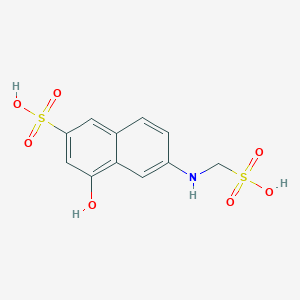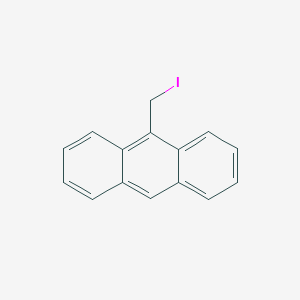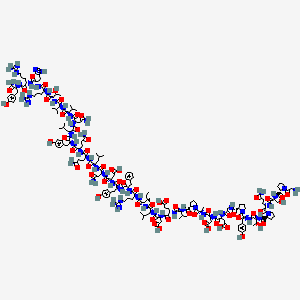
Pancreatic polypeptide avian
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pancreatic polypeptide avian, is a 36-amino acid peptide with a molecular weight of approximately 4250. It was first isolated from the pancreas of chickens and is known for its role in regulating pancreatic secretions and gastrointestinal motility . This peptide is part of a family of peptides that includes peptide YY and neuropeptide Y, which are involved in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pancreatic polypeptide, avian, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of pancreatic polypeptide, avian, may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the peptide is inserted into an expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the peptide.
Purification: The peptide is purified using techniques like affinity chromatography and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Pancreatic polypeptide avian, can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis to study the structure-function relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) and specific primers.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Pancreatic polypeptide avian, has several scientific research applications:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in regulating pancreatic secretions and gastrointestinal motility.
Medicine: Studied for its potential therapeutic applications in conditions like obesity and diabetes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Pancreatic polypeptide avian, exerts its effects by binding to specific receptors in the brain and gastrointestinal tract. This binding inhibits the secretion of pancreatic enzymes and bicarbonate, and modulates gastrointestinal motility . The peptide acts on receptors in the brain, leading to the inhibition of vagal output to the pancreas .
Comparación Con Compuestos Similares
Pancreatic polypeptide avian, is part of a family of peptides that includes peptide YY and neuropeptide Y. These peptides share structural similarities but have distinct physiological roles:
Peptide YY: Primarily involved in reducing appetite and inhibiting gastric motility.
Neuropeptide Y: Plays a role in regulating energy balance, memory, and learning.
Compared to these peptides, pancreatic polypeptide, avian, is unique in its specific role in regulating pancreatic secretions and gastrointestinal motility .
Propiedades
Número CAS |
58591-52-9 |
|---|---|
Fórmula molecular |
C190H283N53O58 |
Peso molecular |
4238 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C190H283N53O58/c1-18-95(14)151(237-172(286)119(71-91(6)7)222-170(284)128(82-146(264)265)229-160(274)114(57-61-143(258)259)217-179(293)148(92(8)9)235-177(291)134-36-27-66-241(134)185(299)96(15)210-161(275)127(81-145(262)263)230-169(283)126(80-144(260)261)211-141(256)86-208-175(289)132-34-26-67-242(132)187(301)130(76-103-44-52-108(250)53-45-103)232-184(298)152(97(16)245)238-178(292)135-37-28-68-243(135)186(300)115(56-60-138(194)253)218-174(288)131(87-244)233-176(290)133-35-25-65-240(133)142(257)84-191)182(296)215-110(32-23-63-206-189(200)201)156(270)223-120(73-99-29-20-19-21-30-99)165(279)225-122(75-102-42-50-107(249)51-43-102)166(280)231-129(83-147(266)267)171(285)227-124(78-139(195)254)168(282)221-117(69-89(2)3)162(276)214-112(54-58-136(192)251)158(272)213-113(55-59-137(193)252)159(273)224-121(74-101-40-48-106(248)49-41-101)164(278)220-118(70-90(4)5)163(277)228-125(79-140(196)255)173(287)234-149(93(10)11)180(294)236-150(94(12)13)181(295)239-153(98(17)246)183(297)216-111(33-24-64-207-190(202)203)157(271)226-123(77-104-85-204-88-209-104)167(281)212-109(31-22-62-205-188(198)199)155(269)219-116(154(197)268)72-100-38-46-105(247)47-39-100/h19-21,29-30,38-53,85,88-98,109-135,148-153,244-250H,18,22-28,31-37,54-84,86-87,191H2,1-17H3,(H2,192,251)(H2,193,252)(H2,194,253)(H2,195,254)(H2,196,255)(H2,197,268)(H,204,209)(H,208,289)(H,210,275)(H,211,256)(H,212,281)(H,213,272)(H,214,276)(H,215,296)(H,216,297)(H,217,293)(H,218,288)(H,219,269)(H,220,278)(H,221,282)(H,222,284)(H,223,270)(H,224,273)(H,225,279)(H,226,271)(H,227,285)(H,228,277)(H,229,274)(H,230,283)(H,231,280)(H,232,298)(H,233,290)(H,234,287)(H,235,291)(H,236,294)(H,237,286)(H,238,292)(H,239,295)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,198,199,205)(H4,200,201,206)(H4,202,203,207)/t95-,96-,97+,98+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,148-,149-,150-,151-,152-,153-/m0/s1 |
Clave InChI |
DRIBIXHTMAVILE-PGGPHGELSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN |
Key on ui other cas no. |
58591-52-9 |
Secuencia |
GPSQPTYPGDDAPVEDLIRFYDNLQQYLNVVTRHRY |
Sinónimos |
avian pancreatic polypeptide, avian polypeptide (chicken) pancreatic polypeptide, avian |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


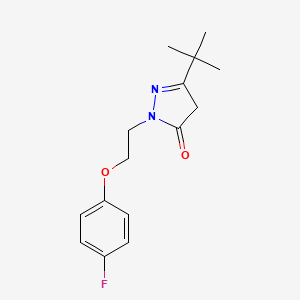
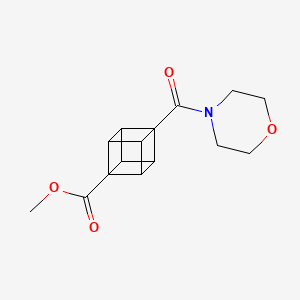
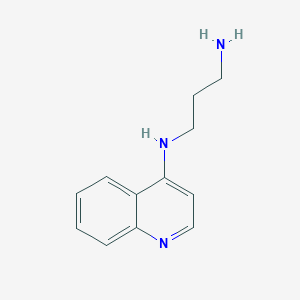
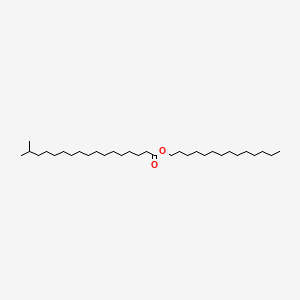
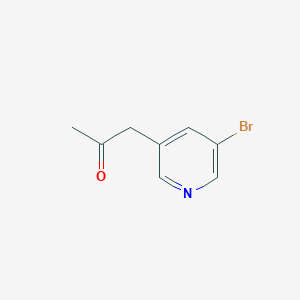
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)
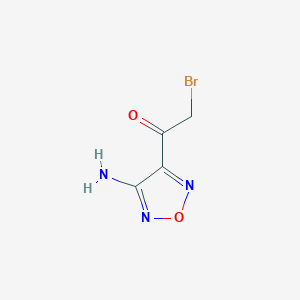
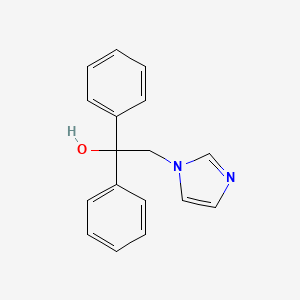
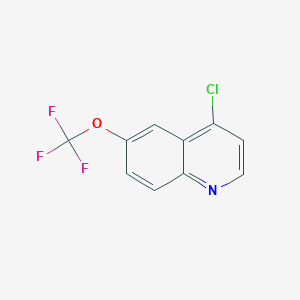
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)
